

Silmitasertib combination therapy with gemcitabine and cisplatin

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Compound Focus: Silmitasertib

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Application Notes: Silmitasertib Combination Therapy

1. Clinical Rationale **Silmitasertib** (CX-4945) is a first-in-class, oral inhibitor of Casein Kinase 2 (CK2), a pro-survival kinase frequently overexpressed in human tumors [1]. Preclinical data demonstrated that CK2 inhibition synergizes with various chemotherapeutic agents [1]. The combination of **silmitasertib** with gemcitabine and cisplatin was developed to enhance anti-tumor efficacy in locally advanced or metastatic cholangiocarcinoma (CCA), a cancer with limited treatment options [2] [3].

2. Summary of Efficacy Data Data from a multicenter, open-label phase Ib/II study (NCT02128282) demonstrated clinically meaningful improvement. The tables below summarize key efficacy and safety outcomes [4] [3].

Table 1: Key Efficacy Endpoints (Modified Intent-to-Treat Population)

Endpoint	Silmitasertib + Gemcitabine/Cisplatin (n=55)	Gemcitabine/Cisplatin (Control, n=29)
Median Progression-Free Survival (PFS)	11.2 months (95% CI 7.6-14.7)	5.8 months (95% CI 3.1-NE)
10-Month PFS Rate	56.1% (95% CI 38.8-70.2%)	22.2% (95% CI 1.8-56.7%)

Endpoint	Silmitasertib + Gemcitabine/Cisplatin (n=55)	Gemcitabine/Cisplatin (Control, n=29)
Median Overall Survival (OS)	17.4 months (95% CI 13.4-25.7)	14.9 months (95% CI 9.9-NE)
Overall Response Rate (ORR)	32.1% - 34.0%	19.5% - 30.8%
Disease Control Rate (DCR)	79.3% - 86.0%	68.3% - 88.5%

Table 2: Common Treatment-Emergent Adverse Events (TEAEs, All Grades)

Adverse Event	Silmitasertib + Gemcitabine/Cisplatin (n=87)	Gemcitabine/Cisplatin (Control)
Diarrhea	66% - 70%	13%
Nausea	51% - 59%	30%
Vomiting	33% - 39%	7%
Fatigue	31% - 47%	47%
Anemia	22% - 39%	30%

3. Mechanism of Action and Synergy The efficacy of this combination stems from the synergistic orchestrated anti-tumor action against multiple targets [1].

*Diagram 1: Mechanism of Combination Therapy. **Silmitasertib** inhibits CK2, disrupting pro-survival signals and suppressing apoptosis, while gemcitabine/cisplatin induces DNA damage. The combination synergistically enhances cancer cell death [1].*

Experimental Protocol

This protocol is based on the phase Ib/II clinical trial (NCT02128282) for patients with locally advanced or metastatic cholangiocarcinoma [4] [3].

1. Patient Selection

- **Inclusion Criteria:** Adults with histologically confirmed, locally advanced or metastatic cholangiocarcinoma, not amenable to resection or transplant. Patients must have at least one measurable lesion per RECIST v1.1, an ECOG performance status of 0 or 1, and adequate organ function.
- **Exclusion Criteria:** Prior systemic therapy for advanced disease, significant cardiovascular disease, active CNS metastases, or uncontrolled concurrent illness.

2. Dosing and Schedule

- **Silmitasertib:** 1000 mg administered orally, twice daily, for 10 consecutive days per 21-day cycle.
- **Gemcitabine and Cisplatin:** Gemcitabine and Cisplatin are administered intravenously on Day 1 and Day 8 of each 21-day cycle.
- **Treatment Cycles:** Repeated every 21 days until disease progression, unacceptable toxicity, or patient withdrawal.

3. Dose Modification Guidelines

- **Silmitasertib-related Diarrhea:** For Grade ≥ 2 diarrhea, interrupt **silmitasertib** until resolution to Grade ≤ 1 . Consider dose reduction to 750 mg twice daily upon re-initiation.
- **Hematologic Toxicity:** For Grade 4 neutropenia or thrombocytopenia, delay the next cycle until ANC $\geq 1.5 \times 10^9/L$ and platelets $\geq 75 \times 10^9/L$. Reduce gemcitabine and cisplatin doses per institutional guidelines.
- **Other Non-hematologic Toxicity (Grade ≥ 3):** Interrupt **silmitasertib** until toxicity resolves to Grade ≤ 1 , then resume at the same or reduced dose.

4. Efficacy and Safety Assessment

- **Tumor Assessment:** Conduct imaging (CT or MRI) every 6 weeks (2 cycles) to evaluate tumor response according to RECIST v1.1 criteria.
- **Biomarker Analysis:** Monitor CA 19-9 levels at baseline and each cycle.
- **Safety Monitoring:** Perform weekly complete blood counts and comprehensive metabolic panels. Assess adverse events continuously and grade them according to NCI CTCAE guidelines.

The experimental workflow for a single treatment cycle is as follows:

Diagram 2: Treatment Cycle Workflow. A standard 21-day cycle involves concurrent administration of IV gemcitabine/cisplatin and oral **silmitasertib** for the first 10 days, followed by a rest period [4] [3].

Conclusion

The combination of **silmitasertib** with gemcitabine and cisplatin represents a promising new first-line treatment strategy for advanced cholangiocarcinoma, demonstrating a statistically significant improvement in progression-free survival with a manageable safety profile [2] [4]. The synergistic mechanism of action provides a strong rationale for this combination. These positive phase Ib/II results have supported the planning of a randomized phase III trial to confirm these findings [3].

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